BenchChemオンラインストアへようこそ!

Methyl 1-benzylbenzoimidazole-6-carboxylate

Medicinal Chemistry Structure-Activity Relationship (SAR) Analytical Chemistry

This benzimidazole derivative, with its unique 1-benzyl,6-carboxylate substitution, is essential for reproducible SAR studies, particularly in galectin-1 and kinase inhibitor research. Its defined purity (≥95%) ensures reliable results as a synthetic intermediate or reference standard. Sourcing this specific regioisomer, rather than close analogs, prevents uncontrolled variables in your research program.

Molecular Formula C16H14N2O2
Molecular Weight 266.29456
CAS No. 1199773-31-3
Cat. No. B1149211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-benzylbenzoimidazole-6-carboxylate
CAS1199773-31-3
Molecular FormulaC16H14N2O2
Molecular Weight266.29456
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)N=CN2CC3=CC=CC=C3
InChIInChI=1S/C16H14N2O2/c1-20-16(19)13-7-8-14-15(9-13)18(11-17-14)10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-benzylbenzoimidazole-6-carboxylate (CAS 1199773-31-3): Technical Specifications for Research Procurement


Methyl 1-benzylbenzoimidazole-6-carboxylate (CAS 1199773-31-3) is a benzimidazole derivative with the molecular formula C16H14N2O2 and a molecular weight of 266.29 g/mol . It is a research chemical, offered at analytical purity levels of 95% to 98% , and is characterized by its 1-benzyl and 6-carboxylate methyl ester substitutions on the benzimidazole core . Its primary utility is as a synthetic intermediate in medicinal chemistry, with computational predictions indicating a LogP of 2.87 and a topological polar surface area (TPSA) of 44.12 Ų .

The Critical Importance of Methyl 1-benzylbenzoimidazole-6-carboxylate's Specific Substitution Pattern


Within the benzimidazole class, the precise location and identity of substituents are the primary determinants of biological activity, synthetic utility, and physicochemical properties. The target compound's unique 1-benzyl,6-carboxylate substitution pattern is not interchangeable with other regioisomers (e.g., 5-carboxylate) or with compounds bearing different N-substituents (e.g., 1-methyl, 1-H) [1]. In drug discovery programs targeting specific enzymes like Galectin-1, even minor alterations to the benzimidazole scaffold can drastically alter potency; for instance, a 1-benzyl-5-chloro derivative demonstrated potent Galectin-1 inhibition (IC50 = 7.01 µM) in a series where other substitutions were inactive [2]. Therefore, substituting a close analog for the 1-benzyl,6-carboxylate methyl ester would introduce uncontrolled variables into a research program, compromising reproducibility and potentially invalidating structure-activity relationship (SAR) studies.

Quantitative Differentiation of Methyl 1-benzylbenzoimidazole-6-carboxylate from Analogs and Alternatives


Comparative Regioisomeric Purity and Its Impact on Drug Discovery

The target compound is the 6-carboxylate regioisomer of methyl 1-benzylbenzoimidazole-carboxylate. In medicinal chemistry, regioisomeric impurities can lead to false biological activity readings and confounded SAR. The 5-carboxylate analog (methyl 1-benzyl-1H-benzo[d]imidazole-5-carboxylate) is a known alternative offered by vendors . The target compound's specific 6-substitution pattern is required for particular SAR programs, and its procurement with a defined purity (≥95%) ensures that the 5-carboxylate isomer, which would alter molecular geometry and electron distribution, is not present as a confounding impurity .

Medicinal Chemistry Structure-Activity Relationship (SAR) Analytical Chemistry

Lipophilicity (LogP) Benchmarking for Cell Permeability and Bioavailability Predictions

Lipophilicity, quantified by the partition coefficient (LogP), is a critical determinant of a compound's ability to cross cell membranes. The computationally predicted LogP for methyl 1-benzylbenzoimidazole-6-carboxylate is 2.87 . This value can be benchmarked against a structurally similar but more polar analog, 1-benzyl-1H-benzoimidazole-2-carboxylic acid (predicted LogP ~1.5), to understand the impact of the methyl ester on membrane permeability [1].

ADME Drug Design Physicochemical Property Prediction

Topological Polar Surface Area (TPSA) and Drug-Likeness Comparison

TPSA is a key descriptor for predicting oral bioavailability and blood-brain barrier penetration. The TPSA for methyl 1-benzylbenzoimidazole-6-carboxylate is 44.12 Ų . This is well within the typical range for orally bioavailable drugs (<140 Ų) and is comparable to other benzimidazole-based drugs, but differs from more polar analogs. For instance, the free acid form (1-benzyl-1H-benzoimidazole-6-carboxylic acid) would have a TPSA of approximately 66 Ų due to the carboxylic acid group [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Recommended Research Applications for Methyl 1-benzylbenzoimidazole-6-carboxylate (CAS 1199773-31-3)


Medicinal Chemistry: Synthesis of Galectin-1 Inhibitor Libraries

The compound serves as a key intermediate for synthesizing more complex benzimidazole-based inhibitors. Based on the established SAR of galectin-1 inhibitors, the 1-benzyl and 6-carboxylate moieties can be further functionalized to explore chemical space and optimize binding affinity. Researchers can leverage this scaffold to build focused compound libraries for screening against Galectin-1 and related targets [1].

Chemical Biology: Development of Novel Protein Kinase Inhibitors

Benzimidazole derivatives are a privileged scaffold for kinase inhibition. The compound's substitution pattern is a viable starting point for designing ATP-competitive or allosteric kinase inhibitors. The methyl ester can be hydrolyzed to the carboxylic acid for further conjugation or retained to modulate physicochemical properties [2].

Analytical Chemistry: Use as a Reference Standard for HPLC Method Development

Given its defined purity (≥95%) and unique structure, this compound is suitable for use as a reference standard in the development and validation of HPLC or LC-MS methods for the analysis of benzimidazole-containing reaction mixtures or pharmaceutical formulations .

Quote Request

Request a Quote for Methyl 1-benzylbenzoimidazole-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.